2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C27H32N2O4 and a molecular weight of 448.554 Da . This compound is characterized by its unique chromeno-pyrrole structure, which is often explored in various scientific research fields.
Preparation Methods
The synthesis of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
When compared to similar compounds, 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core and the presence of both dimethylamino and propoxyphenyl groups. Similar compounds include:
Dimethylaminopropylamine: Used in the preparation of surfactants.
1,2-Propanediol, 3-(dimethylamino)-: Known for its applications in various chemical reactions.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C27H32N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H32N2O4/c1-6-14-32-20-10-8-19(9-11-20)24-23-25(30)21-15-17(2)18(3)16-22(21)33-26(23)27(31)29(24)13-7-12-28(4)5/h8-11,15-16,24H,6-7,12-14H2,1-5H3 |
InChI Key |
FFSVWJVRAAPUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |
Origin of Product |
United States |
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